2,2,4,8-Tetramethyl-1,2-dihydroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,4,8-tetramethyl-1H-quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-9-6-5-7-11-10(2)8-13(3,4)14-12(9)11/h5-8,14H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFVSRHOUFJATJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(N2)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394203 | |
| Record name | 2,2,4,8-Tetramethyl-1,2-dihydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6848-19-7 | |
| Record name | 2,2,4,8-Tetramethyl-1,2-dihydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Reactivity and Transformation Pathways of 2,2,4,8 Tetramethyl 1,2 Dihydroquinoline
Radical Intermediates and Oxidation Processes in Dihydroquinolines
The oxidation of dihydroquinolines, including 2,2,4,8-tetramethyl-1,2-dihydroquinoline, proceeds through the formation of radical intermediates. These transient species are central to understanding the antioxidant properties and degradation pathways of this class of compounds.
Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable technique for the direct detection and characterization of paramagnetic species like radicals. nih.govmdpi.comresearchgate.net Studies on the oxidation of 1,2-dihydroquinolines have successfully utilized EPR to observe the corresponding quinolin-1-yl radicals.
In a notable study, the EPR spectrum of the 1,2-dihydro-6-ethoxy-2,2,4,8-tetramethyl-quinolin-1-yl radical was observed in heptane (B126788) solution. rsc.org The analysis of the hyperfine splittings in the EPR spectrum revealed that the unpaired electron is extensively delocalized across the radical's structure. This delocalization includes significant spin density at the C(8) position, a key feature of this class of radicals. rsc.org The ability to directly observe these radicals provides crucial evidence for their role as intermediates in oxidation processes. mdpi.comrsc.org
The transient nature of quinolin-1-yl radicals means they readily participate in subsequent reactions, leading to their decay. Kinetic studies monitor the concentration of these radicals over time to determine the rates and mechanisms of these follow-up reactions. nih.govlibretexts.org
For the 6-ethoxy-2,2,4,8-tetramethyl-quinolin-1-yl radical, the decay was found to follow a second-order process. rsc.org At a temperature of 273 K, the rate constant for this decay was determined to be 4 x 10² dm³ mol⁻¹ s⁻¹. rsc.org This second-order kinetic behavior suggests that the decay mechanism involves the reaction of two radical species with each other, such as dimerization. rsc.org The relatively slow rate constant indicates a higher stability for this radical compared to analogues lacking substitution at the 8-position. rsc.org
| Radical Species | Decay Rate Constant (dm³ mol⁻¹ s⁻¹) |
|---|---|
| 6-ethoxy-2,2,4-trimethyl-quinolin-1-yl | 5 x 10⁶ |
| 6-ethoxy-2,2,4,8-tetramethyl-quinolin-1-yl | 4 x 10² |
The substitution pattern on the dihydroquinoline ring system profoundly impacts the stability and reactivity of the corresponding quinolin-1-yl radical. The presence of a methyl group at the 8-position (C8) introduces significant steric hindrance around the nitrogen atom and the adjacent C8 position of the aromatic ring. rsc.org
This steric blocking is the primary reason for the dramatically slower decay rate of the 8-methyl substituted radical compared to its unsubstituted counterpart (see Table 1). rsc.org The 8-methyl group physically obstructs the formation of a 1,8'-dimer, which is a major decay pathway for the 1,2-dihydro-6-ethoxy-2,2,4-trimethyl-quinolin-1-yl radical. rsc.org While methyl substitution can sometimes destabilize alkyl radicals due to increased steric strain, in this cyclic, delocalized system, the steric effect dominates the reactivity by preventing dimerization. rsc.orgnih.govresearchgate.net The increased persistence of the 8-methyl substituted radical highlights the critical role of steric effects in directing the reactivity of these intermediates. rsc.org
Quinolin-1-yl radicals can react with molecular oxygen, a process that is significant in the context of their antioxidant activity and degradation in an aerobic environment. This reaction leads to the formation of the corresponding nitroxide radicals. rsc.org
Both the 6-ethoxy-2,2,4-trimethyl-quinolin-1-yl radical and its 8-methyl-substituted analogue were observed to react with oxygen to yield their respective nitroxides. rsc.org However, the reactivity towards oxygen was markedly different. The reaction was reported to be very slow for the 8-methyl derivative. This reduced reactivity is also attributed to the steric hindrance provided by the 8-methyl group, which shields the radical center from attack by oxygen. rsc.org
Proposed Reaction Mechanisms for Dihydroquinoline Formation
The synthesis of the 1,2-dihydroquinoline (B8789712) core structure can be achieved through various methods, many of which involve the cyclization of aniline (B41778) derivatives.
A common and versatile strategy for the synthesis of substituted dihydroquinolines involves the reaction of anilines with carbonyl compounds or other precursors that can generate an imine or enamine intermediate in situ. nih.govresearchgate.net This is followed by an intramolecular cyclization reaction.
The formation of this compound is conceptually derived from the reaction between 2-methylaniline (o-toluidine) and acetone (B3395972). The generally accepted mechanism for this type of reaction involves several key steps:
Enamine/Imine Formation : Aniline or a substituted aniline reacts with a carbonyl compound (like acetone) to form an enamine or an imine intermediate. researchgate.net
Nucleophilic Addition/Cyclization : The electron-rich aromatic ring of the enamine or a second aniline molecule attacks a protonated imine intermediate. This is followed by an intramolecular electrophilic aromatic substitution or an electrocyclic ring closure to form the six-membered dihydroquinoline ring. researchgate.netnih.gov
Rearrangement/Elimination : Subsequent steps may involve rearrangements and elimination of water to yield the final stable dihydroquinoline product.
This pathway, often categorized under Döbner-von Miller-type reactions or related multicomponent reactions, allows for the construction of the complex dihydroquinoline scaffold from relatively simple starting materials. nih.govacs.org The substitution pattern of the final product is dictated by the specific aniline and carbonyl precursors used.
Intramolecular Hydroarylation Reaction Pathways
The synthesis of 1,2-dihydroquinoline scaffolds, including substituted variants like this compound, is often achieved through intramolecular hydroarylation (IMHA). This reaction class, particularly when catalyzed by transition metals like gold, provides an efficient route to these heterocyclic systems. The generally accepted pathway for gold-catalyzed IMHA of substrates such as N-substituted-N-propargyl anilines involves several key steps.
The reaction is initiated by the π-coordination of a cationic gold(I) catalyst to the carbon-carbon triple bond of the propargyl group. nih.govmdpi.com This coordination activates the alkyne, rendering it susceptible to nucleophilic attack by the appended aniline ring in a 6-endo-dig cyclization. mdpi.com Following this intramolecular attack, a subsequent rearomatization step occurs, which generates a vinyl-gold(I) complex. nih.gov The catalytic cycle is completed by protodeauration of this intermediate, which releases the 1,2-dihydroquinoline product and regenerates the active gold(I) catalyst. nih.gov
The efficiency and outcome of this pathway are significantly influenced by the electronic nature of substituents on the aniline ring and the propargyl group. Studies on various N-ethoxycarbonyl-N-propargylanilines demonstrate that both electron-donating and electron-withdrawing groups on the aromatic ring attached to the alkyne are well-tolerated, leading to high yields of the corresponding 4-aryl-1,2-dihydroquinoline derivatives. mdpi.com However, substituents on the aniline ring exert a more pronounced electronic effect on the reaction's success. mdpi.com
| Aniline Ring Substituent (para to N) | Alkyne Aromatic Ring Substituent (para) | Product Yield (%) |
|---|---|---|
| -H | -OMe | 85 |
| -H | -COOMe | 80 |
| -Me | -H | 90 |
| -Me | -OMe | 95 |
| -Me | -COOMe | 98 |
| -OMe | -H | 92 |
Catalytic Cycle Elucidation in Metal-Mediated Syntheses
The elucidation of catalytic cycles is fundamental to understanding and optimizing the synthesis of 1,2-dihydroquinolines. In gold(I)-catalyzed intramolecular hydroarylation, a common proposed cycle begins with a cationic species, such as R₃PAu⁺, activating an alkyne. nih.gov This activation facilitates the nucleophilic attack from the arene, leading to the formation of a vinyl-gold(I) intermediate after rearomatization. The cycle concludes with protodeauration, regenerating the R₃PAu⁺ catalyst and releasing the dihydroquinoline product. nih.gov
However, detailed mechanistic studies have revealed that this simple monomeric cycle may be an oversimplification. Investigations into the gold(I)-catalyzed cycloisomerization of arene-allenes have demonstrated the importance of dinuclear organometallic intermediates. nih.gov While such di-gold intermediates had been predicted by DFT studies, their in-situ detection and characterization provided the first experimental evidence for their viability, suggesting that the catalyst resting state may be more complex than initially proposed. nih.gov
Another well-studied catalytic process for forming 1,2-dihydroquinolines is the hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM). nih.govnih.gov This reaction transforms N-prenylated 2-aminobenzaldehydes into the desired dihydroquinoline products. The catalytic cycle involves a cycloaddition step, which has been found to be slower for these nitrogen-containing substrates compared to related oxygen-containing analogues. nih.govnih.gov Conversely, the subsequent cycloreversion step is more facile in the nitrogen system, highlighting the electronic influence of the heteroatom on the key steps of the catalytic cycle. nih.govnih.gov
Structure-Reactivity Relationships within 1,2-Dihydroquinoline Systems
The relationship between molecular structure and chemical reactivity is a cornerstone of organic chemistry and is particularly evident in the synthesis of 1,2-dihydroquinoline systems. researchgate.net The substitution pattern on the precursors significantly dictates the reaction's efficiency, regioselectivity, and even the viability of a particular synthetic route.
In the context of gold-catalyzed intramolecular hydroarylation, the nature of the protecting group on the aniline nitrogen has a profound impact on the reaction outcome. mdpi.com For instance, while N-propargylanilines with an N-tosyl group readily undergo IMHA, and even those with a more labile 2-nitrobenzenesulfonyl (Ns) group react in good yield, substrates with an N-Boc protecting group fail to produce the dihydroquinoline. Instead, they undergo a divergent reaction to form an oxazolidinone derivative exclusively. mdpi.com This demonstrates a critical structure-reactivity relationship where the electronic and steric properties of the nitrogen substituent control the reaction pathway.
Furthermore, the electronic properties of substituents on the aromatic rings play a crucial role. In the synthesis of 4-substituted-1,2-dihydroquinolines, the introduction of an electron-donating group on the phenyl ring para to the nitrogen atom facilitates the reaction, leading to efficient product formation. mdpi.com The interplay between substituents on both the aniline ring and the aryl group of the propargyl moiety can be fine-tuned to achieve high yields, as summarized in the table below.
| Substituent on Aniline Ring (R¹) | Substituent on Alkyne Aryl Ring (R²) | Observed Yield (%) | Electronic Effect of R¹ |
|---|---|---|---|
| -H | -OMe | 85 | Neutral |
| -Me | -H | 90 | Electron-Donating |
| -Me | -COOMe | 98 | Electron-Donating |
| -OMe | -H | 92 | Strongly Electron-Donating |
| -H | -COOMe | 80 | Neutral |
This sensitivity to substrate structure extends to other synthetic methods as well. In hydrazine-catalyzed RCCOM, the greater electron-donating power of the nitrogen atom in N-prenylated 2-aminobenzaldehydes, compared to oxygen in analogous substrates, retards the initial cycloaddition step but accelerates the final cycloreversion step. nih.gov This provides another clear example of how the inherent electronic structure of the starting material directly governs the kinetics and facility of the transformation.
Advanced Spectroscopic and Analytical Characterization Methodologies for 2,2,4,8 Tetramethyl 1,2 Dihydroquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of 2,2,4,8-tetramethyl-1,2-dihydroquinoline in solution. It provides information on the chemical environment, connectivity, and spatial relationships of the hydrogen and carbon atoms.
The proton (¹H) NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region would feature signals for the protons on the benzene (B151609) ring, while the aliphatic region would contain signals for the methyl groups and the single proton on the dihydroquinoline ring. The N-H proton would likely appear as a broad singlet.
Expected ¹H NMR Signals:
Aromatic Protons (H-5, H-6, H-7): These protons on the substituted benzene ring would appear as distinct signals in the aromatic region (typically δ 6.5-7.5 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets) would depend on their position relative to each other and the C-8 methyl group.
Olefinic Proton (H-3): The single proton on the carbon-carbon double bond of the heterocyclic ring is expected to resonate as a singlet in the olefinic region (typically δ 5.0-5.5 ppm).
N-H Proton: The proton attached to the nitrogen atom would likely appear as a broad singlet, the chemical shift of which can be highly variable (typically δ 3.5-5.0 ppm) depending on solvent and concentration.
C-8 Methyl Protons: This methyl group attached to the aromatic ring would produce a singlet in the upfield region (typically δ 2.0-2.5 ppm).
C-4 Methyl Protons: The methyl group at the C-4 position on the double bond is expected to appear as a singlet (typically δ 1.8-2.2 ppm).
C-2 Geminal Methyl Protons: The two methyl groups at the C-2 position are chemically equivalent and would give rise to a sharp, intense singlet corresponding to six protons (typically δ 1.2-1.5 ppm).
Interactive Data Table: Expected ¹H NMR Chemical Shifts
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| N-H | 3.5 - 5.0 | Broad Singlet | 1H |
| H-5 | 6.5 - 7.5 | Doublet or Triplet | 1H |
| H-6 | 6.5 - 7.5 | Doublet or Triplet | 1H |
| H-7 | 6.5 - 7.5 | Doublet or Triplet | 1H |
| H-3 | 5.0 - 5.5 | Singlet | 1H |
| C-8 CH₃ | 2.0 - 2.5 | Singlet | 3H |
| C-4 CH₃ | 1.8 - 2.2 | Singlet | 3H |
The carbon-13 (¹³C) NMR spectrum provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal.
Expected ¹³C NMR Signals:
Aromatic and Olefinic Carbons: The spectrum would show eight signals in the downfield region (typically δ 100-150 ppm) corresponding to the six carbons of the benzene ring and the two sp²-hybridized carbons (C-3 and C-4) of the heterocyclic ring. The quaternary carbons (C-4a, C-8, C-8a) would generally have weaker intensities.
Aliphatic Carbons: Four signals would be expected in the upfield region. The sp³-hybridized quaternary carbon at C-2 would appear around δ 50-60 ppm. The four methyl carbons (C-2 methyls, C-4 methyl, C-8 methyl) would resonate at higher fields (typically δ 15-30 ppm).
Interactive Data Table: Expected ¹³C NMR Chemical Shifts
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic/Olefinic C (C-3, C-4, C-4a, C-5, C-6, C-7, C-8, C-8a) | 100 - 150 |
| C-2 | 50 - 60 |
| C-4 CH₃ | 20 - 30 |
| C-8 CH₃ | 15 - 25 |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between scalar-coupled protons, primarily helping to establish the connectivity of protons within the aromatic ring system (e.g., H-5, H-6, H-7).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbons that bear protons (e.g., C-3/H-3, aromatic C-H's, and methyl C/H's).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying the connectivity around quaternary carbons. For instance, correlations from the C-2 methyl protons to C-2 and C-3, and from the H-3 proton to C-2, C-4, and C-4a would confirm the heterocyclic ring structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It could be used to confirm the spatial relationship between, for example, the C-4 methyl group and the H-5 proton on the aromatic ring.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. HRMS provides a highly accurate mass measurement, which can be used to determine the molecular formula.
For this compound (C₁₃H₁₇N), the expected exact mass is 187.1361 g/mol . HRMS analysis would aim to detect the protonated molecule [M+H]⁺ at an m/z of approximately 188.1434. Fragmentation patterns observed in the MS/MS spectrum would provide further structural information, likely involving the loss of methyl groups. PubChem provides predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase. uni.lu
Interactive Data Table: Predicted Mass Spectrometry Data
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | C₁₃H₁₈N⁺ | 188.1434 |
| [M+Na]⁺ | C₁₃H₁₇NNa⁺ | 210.1253 |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. A sharp band around 3350-3450 cm⁻¹ would correspond to the N-H stretching vibration. C-H stretching vibrations for the aromatic and aliphatic groups would appear just above and below 3000 cm⁻¹, respectively. The C=C stretching of the aromatic ring and the double bond in the heterocyclic ring would result in absorptions in the 1500-1650 cm⁻¹ region. C-N stretching vibrations are expected in the 1250-1350 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give strong signals in the Raman spectrum. The C=C double bond stretch would also be Raman active.
Interactive Data Table: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3350 - 3450 | N-H Stretch | Secondary Amine |
| 3000 - 3100 | C-H Stretch | Aromatic/Olefinic |
| 2850 - 3000 | C-H Stretch | Aliphatic (Methyl) |
| 1500 - 1650 | C=C Stretch | Aromatic/Olefinic |
| 1450 - 1550 | C-H Bend | Aliphatic (Methyl) |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is dictated by its chromophore, which consists of a substituted aniline (B41778) system conjugated with a double bond. This extended π-system is expected to result in strong absorption bands in the ultraviolet region. Typically, substituted dihydroquinolines exhibit two or more absorption maxima (λ_max) between 200 and 400 nm, corresponding to π → π* electronic transitions. The exact position and intensity of these bands are influenced by the substitution pattern and the solvent used for the analysis.
X-ray Diffraction (XRD) for Single Crystal and Powder Analysis
X-ray Diffraction (XRD) is a cornerstone analytical technique for the solid-state characterization of crystalline materials, providing fundamental insights into the atomic and molecular structure of compounds such as this compound. The methodology is bifurcated into single-crystal XRD and powder XRD, each offering unique and complementary information.
Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a molecule and the packing of these molecules within a crystal lattice. mdpi.com For a dihydroquinoline derivative, this analysis would yield critical data including bond lengths, bond angles, and torsion angles, unequivocally establishing its molecular conformation. researchgate.netmdpi.com Furthermore, it elucidates intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the supramolecular architecture in the solid state. mdpi.com While specific crystallographic data for this compound is not prominently available in foundational literature, analysis of related quinoline (B57606) structures demonstrates the power of this technique. chemmethod.comnih.gov For instance, studies on other substituted dihydroquinolines have successfully determined their crystal systems, space groups, and unit cell dimensions, confirming their molecular structures and revealing patterns of intermolecular bonding. nih.gov
Powder X-ray diffraction (PXRD) is utilized for the analysis of polycrystalline materials. Its primary applications include phase identification, the assessment of sample purity, and the determination of crystallinity. For this compound, PXRD would be instrumental in quality control, allowing for the comparison of a synthesized batch against a standard reference pattern to confirm its identity and ensure the absence of crystalline impurities.
The type of data obtained from a single-crystal XRD analysis is summarized in the table below, illustrating the detailed structural information that can be ascertained.
Table 1: Illustrative Crystallographic Data Obtainable from Single-Crystal XRD Analysis
| Parameter | Description | Example Value |
|---|---|---|
| Chemical Formula | The elemental composition of the compound. | C₁₃H₁₇N |
| Formula Weight | The molar mass of the compound. | 187.29 g/mol |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The dimensions of the unit cell axes. | a = 10.5, b = 6.2, c = 18.1 |
| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 95.5, γ = 90 |
| Volume (ų) | The volume of the unit cell. | 1170 |
| Z | The number of molecules per unit cell. | 4 |
| Density (calc) | The calculated density of the crystal. | 1.06 g/cm³ |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable spectroscopic technique for the detection and characterization of chemical species that have unpaired electrons, such as free radicals. nih.gov This method is particularly relevant for studying the antioxidant mechanisms of dihydroquinoline derivatives, which often involve the formation of radical intermediates.
The oxidation of a closely related compound, 6-ethoxy-2,2,4,8-tetramethyl-1,2-dihydroquinoline, has been studied using EPR spectroscopy, providing direct evidence for the formation of a 1,2-dihydro-6-ethoxy-2,2,4,8-tetramethyl-quinolin-1-yl radical. rsc.orgst-andrews.ac.uk The analysis of the EPR spectrum for this radical revealed key information about its electronic structure. The hyperfine splittings observed in the spectrum indicate that the unpaired electron is extensively delocalized across the molecule, with significant spin density located at the C(8) position. rsc.orgst-andrews.ac.uk
This delocalization is a crucial factor in the stability of the radical. The presence of the methyl group at the 8-position sterically hinders dimerization at this site, which is a common decay pathway for related radicals lacking this substitution. rsc.org This steric protection results in a significantly slower decay rate for the 8-methyl derivative. rsc.orgst-andrews.ac.uk The technique is also sensitive enough to monitor the subsequent reactions of these radicals, such as their interaction with oxygen to form corresponding nitroxides. rsc.org The use of spin trapping agents in conjunction with EPR can also be employed to detect and identify short-lived radical species that are otherwise difficult to observe directly. mdpi.comresearchgate.net
The hyperfine splitting constants derived from the EPR spectrum provide quantitative data on the interaction of the unpaired electron with nearby magnetic nuclei.
Table 2: EPR Hyperfine Splitting Constants for the 1,2-dihydro-6-ethoxy-2,2,4,8-tetramethyl-quinolin-1-yl Radical in Heptane (B126788)
| Nucleus | Hyperfine Splitting (a/G) |
|---|---|
| N | 9.77 |
| H (ortho) | 3.55 |
| H (meta) | 1.05 |
| H (para) | 4.80 |
| H (8-CH₃) | 5.85 |
Data sourced from a study on a 6-ethoxy substituted analog. rsc.orgst-andrews.ac.uk
Other Advanced Characterization Techniques in Materials and Chemical Sciences
Beyond XRD and EPR, a suite of other advanced analytical techniques is essential for a comprehensive characterization of this compound, especially when it is incorporated into materials or used in surface-sensitive applications.
Electron Microscopy (SEM, TEM)
Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for visualizing the morphology and structure of materials at high resolution.
Scanning Electron Microscopy (SEM) provides detailed images of the surface topography of a sample. For this compound in its solid, powdered form, SEM could be used to characterize the particle size, shape, and surface texture. This is relevant for understanding its physical properties, such as flowability and dissolution. When used as an additive in a polymer matrix, SEM can be used to examine the fracture surface of the material, providing insights into the dispersion of the additive and its effect on the material's mechanical properties.
Transmission Electron Microscopy (TEM) offers much higher spatial resolution than SEM, allowing for the visualization of the internal structure of a material. If this compound were dispersed as nanoparticles or within a composite material, TEM would be the ideal technique to assess the size distribution, morphology, and dispersion of these nanoscale features.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. XPS is capable of analyzing the top 1-10 nanometers of a surface.
For this compound, XPS could be used to:
Confirm Surface Composition: Verify the presence and integrity of the compound when applied as a thin film or coating on a substrate.
Determine Chemical State: Analyze the high-resolution spectra of key elements like Nitrogen (N 1s) and Carbon (C 1s). This can distinguish the nitrogen in the dihydroquinoline ring from potential surface contaminants or oxidized nitrogen species, providing information on its chemical stability and interactions at interfaces.
Investigate Interfacial Chemistry: When used as a stabilizer in a polymer or an adhesion promoter between two materials, XPS can probe the chemical bonding at the interface, revealing the nature of its interaction with the host material.
Lack of Specific Research Data Hinders Detailed Computational Analysis of this compound
Consequently, it is not possible to provide a detailed, data-driven article that adheres to the specific requested outline covering Density Functional Theory (DFT) studies, Frontier Molecular Orbital (FMO) analysis, global reactivity descriptors, geometry optimization, and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) investigations for this compound.
The methodologies mentioned in the requested outline are standard and powerful tools in computational chemistry for predicting molecular properties. For instance, DFT, often using functionals like B3LYP with basis sets such as 6-31G*, is widely employed to determine the electronic structure and reactivity of molecules. nih.gov FMO theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and kinetic stability. nih.govlibretexts.org The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's polarizability and its character as either a "hard" or "soft" molecule. nih.gov
While these theoretical frameworks are well-established and have been applied to numerous quinoline derivatives, the specific numerical data and research findings—such as HOMO-LUMO energy values, reactivity descriptor data tables, and optimized geometric parameters—for this compound could not be located. Without primary research dedicated to this compound, a scientifically accurate and thorough article meeting the user's detailed requirements cannot be generated.
Computational Chemistry and Theoretical Investigations of 2,2,4,8 Tetramethyl 1,2 Dihydroquinoline Systems
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
Development of Predictive Models for Chemical Properties
In the field of computational chemistry, the development of predictive models is a cornerstone for forecasting the chemical and biological properties of molecules, thereby accelerating drug discovery and materials science. researchgate.netmalvernpanalytical.com For dihydroquinoline systems, including 2,2,4,8-Tetramethyl-1,2-dihydroquinoline, these models are primarily established through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. dergipark.org.tr The fundamental goal of QSAR is to formulate mathematical models that describe and predict the biological activity of a series of compounds based on their molecular structures. nih.gov
The process begins with a dataset of molecules with known properties or activities. nih.gov For these molecules, a large number of numerical parameters, known as molecular descriptors, are calculated to represent their structural, physicochemical, and electronic features. dergipark.org.trnih.gov Machine learning (ML) algorithms are then employed to build a relationship between these descriptors and the observed activity. nih.gov For instance, in a study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, various ML regression methods were used to develop QSAR models, with a CatBoost-based model showing high predictive quality (R² = 95%). nih.gov
Deep learning models represent a more recent advancement, capable of automatically generating chemical compound fingerprints from their structural definitions (like SMILES representations) and using them to create regression or classification models for predicting properties. researchgate.netulster.ac.uk These sophisticated models can handle vast datasets and complex, non-linear relationships between molecular structure and function, offering powerful tools for the preliminary in-silico screening of novel compounds. researchgate.netulster.ac.uk
Table 1: Examples of Predictive Models in Quinoline (B57606) Derivative Research
| Model Type | Compound Class | Predicted Property | Key Findings |
| 3D-QSAR (CoMFA, CoMSIA) | Tetrahydroquinoline derivatives | Anticancer activity (LSD1 inhibition) | Models yielded good statistical and predictive properties, guiding the design of new, more active derivatives. mdpi.com |
| Machine Learning (CatBoost) | 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | P-glycoprotein inhibition | The model achieved a high predictive quality (R² = 95%) using a single descriptor. nih.gov |
| 3D-QSAR (CoMFA) | Quinoline Derivatives | Anticancer activity (gastric cancer cell lines) | Established a correlation between 3D structural features and biological activity to facilitate the development of novel agents. nih.gov |
| Deep Learning (Variational Autoencoder) | General chemical compounds | LogD property and target binding | Demonstrated accurate prediction of chemical properties using only structural definitions. researchgate.netulster.ac.uk |
Correlation of Molecular Descriptors with Observed Chemical Phenomena
Molecular descriptors are the numerical representations of a molecule's chemical and physical characteristics and form the foundation of QSAR and QSPR models. dergipark.org.trnih.gov By correlating these descriptors with observed phenomena, such as biological activity or reaction rates, researchers can gain insights into the structural requirements for a desired outcome. These descriptors can be categorized into several classes, including topological, thermodynamic, quantum chemical, and electronic. dergipark.org.tr
In studies of quinoline and its derivatives, a wide array of descriptors are calculated to build predictive models. dergipark.org.tr For example, quantum chemical descriptors like the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) provide information about the molecule's electronic stability and reactivity. dergipark.org.trresearchgate.net The energy gap between HOMO and LUMO can indicate the kinetic stability of the compound. researchgate.net Other important descriptors include:
Hydrophobicity parameters (e.g., logP): The octanol-water partition coefficient is crucial for predicting a molecule's pharmacokinetic properties. researchgate.net
Electronic parameters (e.g., dipole moment, polarizability): These describe the distribution of charge within the molecule and its response to an electric field. dergipark.org.tr
Global reactivity descriptors (e.g., molecular hardness, softness, electrophilicity index): These concepts from Density Functional Theory (DFT) help quantify a molecule's reactivity. dergipark.org.tr
The selection of relevant descriptors is a critical step, as many can be redundant or irrelevant to the target property, potentially leading to instability in the predictive models. nih.gov Statistical methods are used to identify the most significant descriptors that correlate with the observed chemical phenomena, thus creating robust and interpretable models. researchgate.net
Table 2: Common Molecular Descriptors and Their Significance for Dihydroquinoline Systems
| Descriptor Category | Example Descriptors | Correlated Chemical Phenomena |
| Quantum Chemical | EHOMO, ELUMO, Energy Gap | Electronic stability, reactivity, charge transfer resistance. dergipark.org.trresearchgate.net |
| Physicochemical | logP (Octanol-water partition coefficient) | Lipophilicity, pharmacokinetic properties (absorption, distribution). researchgate.net |
| Electronic | Dipole Moment, Polarizability | Molecular polarity, intermolecular interactions. dergipark.org.tr |
| Global Reactivity | Molecular Hardness/Softness, Electrophilicity Index | Chemical reactivity, stability of the molecule upon electron exchange. dergipark.org.tr |
| Steric/Topological | Molecular Volume, Molar Refractivity | Molecular size, steric hindrance, ligand-receptor binding. dergipark.org.trresearchgate.net |
Molecular Docking and Molecular Dynamics Simulations
Exploration of Ligand-Receptor Interactions (Conceptual Framework)
Molecular docking is a powerful computational technique used to predict the binding mode and affinity of a small molecule (ligand), such as a dihydroquinoline derivative, within the active site of a macromolecular target, typically a protein or enzyme. nih.govijprajournal.com This in-silico method is fundamental in structure-based drug design, providing critical insights into the interactions that stabilize the ligand-receptor complex. ijprajournal.comnih.gov
The conceptual framework involves several key steps. First, the three-dimensional structures of both the ligand and the receptor are obtained, often from crystallographic data in the Protein Data Bank (PDB). nih.gov The ligand's structure is optimized, and the receptor is prepared by removing water molecules and adding charges. nih.gov A docking algorithm then systematically samples a large number of possible conformations and orientations of the ligand within the receptor's binding site. nih.gov These poses are evaluated using a scoring function, which estimates the binding free energy, with more negative scores generally indicating a more favorable binding affinity. nih.govnih.gov
Analysis of the top-scoring poses reveals the specific intermolecular interactions responsible for binding. nih.gov These interactions are crucial for understanding the mechanism of action and include:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and receptor. nih.govnih.gov
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and receptor. nih.govresearchgate.net
π-π Stacking and π-Cation Interactions: Involve the aromatic rings present in many quinoline derivatives. researchgate.netnih.gov
Docking studies on various quinoline derivatives have successfully identified key binding interactions with targets like HIV reverse transcriptase, cancer-related proteins, and viral proteases, guiding the synthesis of more potent inhibitors. researchgate.netnih.govnih.gov
Table 3: Summary of Molecular Docking Studies on Quinoline Derivatives
| Ligand Class | Protein Target (PDB ID) | Key Interactions Observed | Significance |
| Quinoline derivatives | HIV Reverse Transcriptase (4I2P) | Hydrogen bonds and hydrophobic interactions. nih.gov | Identified compounds with high binding affinity, suggesting potential as HIV inhibitors. nih.gov |
| 2-oxo-1,2-dihydroquinoline derivatives | P-glycoprotein (6C0V) | Hydrophobic and H-bond interactions. nih.gov | Revealed significant binding affinities, explaining their role in combating multidrug resistance in cancer. nih.gov |
| Dihydroquinoline derivative | Human Aldehyde Dehydrogenase 1A1 | π-stacking, π-cation, and hydrophobic interactions. researchgate.net | Indicated high binding affinity, suggesting potential as an anticancer agent. researchgate.netnih.gov |
| Quinoline derivatives | SARS-CoV-2 Main Protease (6LU7) | Hydrogen bonds with key residues (His41, Glu166) and π-interactions. nih.gov | Demonstrated stable ligand-protein complexes, suggesting potential as protease inhibitors. nih.gov |
Conformational Analysis and Stability over Time
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, analyzing the movements and conformational changes of the system over time. nih.govdoi.org MD simulations are crucial for assessing the stability of a docked complex and understanding the flexibility of both the ligand and the receptor's active site. doi.org
An MD simulation begins with the best-docked pose from a docking study. The complex is placed in a simulated physiological environment (e.g., a box of water molecules and ions). The forces on every atom are then calculated using a force field, and Newton's laws of motion are applied to predict the positions and velocities of the atoms over a series of very short time steps. nih.govdoi.org The resulting trajectory provides a detailed movie of the molecular system's behavior over a period typically ranging from nanoseconds to microseconds.
Several parameters are analyzed to evaluate the stability of the ligand-protein complex during the simulation: doi.org
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein's backbone atoms or the ligand's heavy atoms from their initial positions. A stable, plateauing RMSD value over time suggests that the complex has reached equilibrium and is stable. doi.org
Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual amino acid residues or ligand atoms around their average positions. High RMSF values indicate regions of high flexibility. doi.org
Radius of Gyration (Rgyr): Indicates the compactness of the protein structure. A stable Rgyr value suggests that the protein is not unfolding and maintains its structural integrity upon ligand binding. doi.org
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor throughout the simulation, providing insight into the persistence of key interactions. nih.gov
By performing these analyses, researchers can confirm the stability of the binding mode predicted by docking and gain a more accurate understanding of the dynamics of ligand recognition and binding. nih.govdoi.org
Table 4: Key Parameters in Molecular Dynamics Simulations for Stability Assessment
| Parameter | Description | Indication of Stability |
| Root Mean Square Deviation (RMSD) | Measures the change in atomic coordinates of the complex from the initial structure over time. doi.org | A low, converging, and fluctuating RMSD value around a stable average indicates the complex has reached equilibrium. doi.org |
| Root Mean Square Fluctuation (RMSF) | Measures the flexibility of individual residues or atoms during the simulation. doi.org | Low fluctuations in the active site residues suggest stable interactions with the ligand. doi.org |
| Radius of Gyration (Rgyr) | Represents the root mean square distance of the atoms from their common center of mass, indicating protein compactness. doi.org | A stable Rgyr value suggests the protein's overall structure remains intact and compact. doi.org |
| Hydrogen Bonds | The number and occupancy of hydrogen bonds between the ligand and protein over time. nih.gov | A consistently high number of intermolecular hydrogen bonds indicates a strong and stable interaction. nih.gov |
Applications of 2,2,4,8 Tetramethyl 1,2 Dihydroquinoline in Materials Science and Organic Synthesis
Role as Building Blocks in Organic Synthesis
Dihydroquinoline frameworks serve as valuable starting points for the synthesis of more complex molecular architectures. Their inherent reactivity allows for various chemical transformations, making them useful precursors for a range of functionalized organic molecules.
Synthesis of Complex Dihydroquinoline Derivatives
The 1,2-dihydroquinoline (B8789712) core is a key structural unit found in numerous natural products and pharmaceuticals. Consequently, a variety of synthetic methods have been developed to construct and elaborate upon this scaffold. nih.govorganic-chemistry.org Methodologies such as hydrazine-catalyzed ring-closing carbonyl-olefin metathesis and multicomponent reactions involving anilines, aldehydes, and dicarbonyl compounds are employed to build diverse dihydroquinoline systems. nih.gov However, specific literature detailing the use of 2,2,4,8-Tetramethyl-1,2-dihydroquinoline as a direct starting material for the synthesis of more complex, polycyclic, or heavily substituted dihydroquinoline derivatives is not extensively documented in available scientific reports.
Precursors for Functionalized Quinoline (B57606) and Dihydroquinoline Systems
The transformation of simple dihydroquinolines into more elaborately functionalized systems is a key strategy in organic synthesis. This can involve dehydrogenation to form the corresponding aromatic quinoline, followed by regioselective C-H functionalization to introduce new substituents at specific positions on the heterocyclic or carbocyclic ring. mdpi.comgoogle.com While numerous methods exist for the functionalization of the general quinoline scaffold, specific examples that utilize this compound as the precursor for such transformations are not prominently featured in the reviewed literature. The analogue 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) is noted as a synthetic intermediate for various compounds, including fungicides, pesticides, and alkaloids, suggesting its role as a precursor, though detailed synthetic pathways originating from this specific molecule are not broadly published. google.com
Synthesis of Glyoxylamide Derivatives via Ring Opening Reactions
A significant application of substituted 2,2,4-trimethyl-1,2-dihydroquinolines is their use as precursors for 1,2-dihydroquinoline-8-glyoxylamides. This synthetic pathway demonstrates an effective method for introducing a functional group at the C-8 position, ortho to the amine function. The process begins with the acylation of the amino group of the dihydroquinoline with oxalyl chloride. This is followed by an intramolecular Friedel-Crafts acylation, which results in the formation of a fused tricyclic intermediate, 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione.
The crucial step in this synthesis is the nucleophilic ring-opening of the pyrroledione ring. By reacting the intermediate with various secondary amines, the five-membered ring is opened, yielding a series of novel 1,2-dihydroquinoline-8-glyoxylamide derivatives. This reaction provides an efficient strategy for functionalizing the aromatic ring of the dihydroquinoline core. The resulting glyoxylamide derivatives are of interest due to the prevalence of the glyoxylamide moiety in many biologically active molecules.
| Starting Dihydroquinoline | Intermediate | Reactant Amine | Final Product (Glyoxylamide Derivative) |
|---|---|---|---|
| 2,2,4,6-tetramethyl-1,2-dihydroquinoline | 4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione | Pyrrolidine | N-(2-(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)-2-oxoacetyl)pyrrolidine |
| 2,2,4,6-tetramethyl-1,2-dihydroquinoline | 4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione | Piperidine | N-(2-(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)-2-oxoacetyl)piperidine |
| 2,2,4,6-tetramethyl-1,2-dihydroquinoline | 4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione | Morpholine | N-(2-(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)-2-oxoacetyl)morpholine |
Advanced Materials Applications
The incorporation of heterocyclic organic molecules into advanced materials is an active area of research, driven by the potential for novel electronic and optical properties.
Incorporation into Photodetector Base Materials
Organic molecules, particularly those with extended π-conjugated systems, are widely investigated for their potential use in optoelectronic devices such as photodetectors. However, there is no specific research available in the searched literature that describes the incorporation or application of this compound in the development of photodetector base materials. The most relevant documented application in materials science for the closely related 2,2,4-trimethyl-1,2-dihydroquinoline is its polymerization to form Poly(1,2-dihydro-2,2,4-trimethylquinoline). This polymer is widely used as an antioxidant and stabilizer in the rubber and plastics industry, valued for its ability to confer long-term thermal aging resistance. chemicalbook.comhaz-map.com This application, however, is related to material stability rather than optoelectronic functionality.
Exploration in Optoelectronic and Nonlinear Optical Materials
Materials with significant nonlinear optical (NLO) properties are crucial for applications in optical computing, data storage, and optical switching. Organic molecules are promising candidates for NLO materials due to the potential for "molecular engineering," where the bulk properties of the material can be tuned by modifying the molecular structure. Despite the general interest in organic heterocyclic compounds for these applications, there are no specific studies in the available scientific literature that investigate or report on the optoelectronic or nonlinear optical properties of this compound.
Mechanistic Studies of Antioxidant Action (Chemical Perspective)
The antioxidant capability of dihydroquinoline derivatives is primarily attributed to their ability to interrupt oxidation chain reactions by neutralizing free radicals. The mechanism involves the donation of a hydrogen atom, leading to the formation of a stable radical, thereby preventing the propagation of oxidative damage.
The primary mechanism by which this compound and related compounds exert their antioxidant effect is through hydrogen atom transfer (HAT) from the secondary amine (N-H) group to a free radical (R•). This reaction quenches the reactive radical and results in the formation of a stabilized quinolin-1-yl radical intermediate.
Electron Paramagnetic Resonance (EPR) studies on the closely related compound, 6-ethoxy-2,2,4,8-tetramethyl-1,2-dihydroquinoline, provide significant insight into this process. researchgate.netcovenantuniversity.edu.ngresearchgate.net Upon oxidation, a quinolin-1-yl radical is formed. Analysis of the hyperfine splittings in the EPR spectrum reveals that the unpaired electron in this radical is extensively delocalized across the molecule's aromatic system. researchgate.netcovenantuniversity.edu.ngresearchgate.net A significant portion of the spin density is located at the C(8) position of the quinoline ring, which contributes to the stability of this radical intermediate. researchgate.netcovenantuniversity.edu.ngresearchgate.net This delocalization is crucial as it renders the antioxidant-derived radical less reactive than the initial free radical, effectively breaking the oxidation chain.
Table 1: Radical Scavenging Mechanism Overview
| Step | Reactants | Products | Description |
| Initiation | This compound (DHQ), Free Radical (R•) | Quinolin-1-yl Radical (DHQ•), Quenched Species (RH) | The antioxidant donates a hydrogen atom from its N-H group to a reactive free radical, neutralizing it. |
| Stabilization | Quinolin-1-yl Radical (DHQ•) | Delocalized Quinolin-1-yl Radical | The resulting antioxidant radical is stabilized by the delocalization of the unpaired electron over the aromatic ring system, with significant density at the C(8) position. covenantuniversity.edu.ng |
Following the initial radical scavenging event, the resulting quinolin-1-yl radical can undergo further reactions, leading to the formation of stable, non-radical products. The pathways for these subsequent reactions are heavily influenced by the substitution pattern on the quinoline ring, particularly at the C(8) position.
EPR studies have shown that the decay of the quinolin-1-yl radical is a second-order process. researchgate.netcovenantuniversity.edu.ng For dihydroquinolines lacking a substituent at the C(8) position, the dominant pathway for decay is dimerization, where two radicals combine to form a stable 1,8'-dimer. covenantuniversity.edu.ngresearchgate.net
However, in the case of this compound, the presence of the methyl group at the C(8) position creates significant steric hindrance. This blockage effectively prevents the formation of the 1,8'-dimer, which dramatically slows the rate of the radical's decay. researchgate.netcovenantuniversity.edu.ngresearchgate.net The decay rate constant for the 8-methyl substituted quinolinyl radical was observed to be significantly lower than for its unsubstituted counterpart. covenantuniversity.edu.ng
Another potential pathway involves the reaction of the quinolin-1-yl radical with molecular oxygen to form a corresponding nitroxide radical. However, this reaction was also observed to be very slow for the 8-methyl derivative, indicating that this is a minor pathway compared to radical-radical termination reactions. researchgate.netcovenantuniversity.edu.ngresearchgate.net The primary consequence of the 8-methyl group is the increased persistence of the quinolin-1-yl radical, which can then participate in terminating a second radical, leading to high stoichiometric factors of inhibition.
Table 2: Comparative Radical Decay Kinetics (273 K)
| Radical Species | Decay Rate Constant (dm³ mol⁻¹ s⁻¹) | Primary Decay Pathway | Steric Influence of 8-Methyl Group |
| 1,2-dihydro-6-ethoxy-2,2,4-trimethyl-quinolin-1-yl | 5 x 10⁶ | Dimerization (1,8'-dimer formation) covenantuniversity.edu.ngresearchgate.net | Unhindered C(8) position allows for rapid dimerization. |
| 1,2-dihydro-6-ethoxy-2,2,4,8-tetramethyl-quinolin-1-yl | 4 x 10² | Slow second-order decay covenantuniversity.edu.ngresearchgate.net | Methyl group at C(8) blocks the formation of the 1,8'-dimer. covenantuniversity.edu.ngresearchgate.net |
Future Research Directions and Emerging Paradigms for 2,2,4,8 Tetramethyl 1,2 Dihydroquinoline Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The traditional syntheses of dihydroquinolines, often variations of the Skraup or Doebner-von Miller reactions, typically require harsh conditions, strong acids, and can generate significant waste. researchgate.net Future research will prioritize the development of greener and more efficient synthetic routes to 2,2,4,8-Tetramethyl-1,2-dihydroquinoline and its derivatives.
Key areas of focus will include:
Transition-Metal-Free Cyclizations: Moving away from expensive and potentially toxic heavy metal catalysts, methodologies utilizing more benign reagents or catalyst-free conditions are highly desirable. rsc.org Research into intramolecular hydroarylation and other cyclization strategies under these conditions will be a significant trend. mdpi.com
Alternative Energy Sources: The use of microwave irradiation and photochemical methods can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.netmdpi.com Exploring these energy sources for the synthesis of the target compound is a promising avenue for sustainable production.
Biocatalysis: Employing enzymes to catalyze key synthetic steps offers unparalleled selectivity under mild conditions, representing an ultimate goal for green chemistry in the synthesis of complex heterocyclic compounds.
| Synthetic Strategy | Potential Advantages | Relevant Research Area |
| Domino Reactions | High efficiency, reduced waste, step economy | Cascade cyclizations |
| Metal-Free Synthesis | Lower toxicity, cost-effectiveness | Organocatalysis, thermal cyclizations |
| Microwave/Photochemistry | Faster reaction times, energy efficiency | Green chemistry, photocatalysis |
| Biocatalysis | High selectivity, mild conditions | Enzyme-catalyzed synthesis |
Exploration of Advanced Catalytic Systems for Dihydroquinoline Functionalization
Beyond its synthesis, the true potential of this compound lies in its functionalization to create a library of novel compounds with tailored properties. Modern catalysis offers powerful tools to achieve this with high precision and regioselectivity.
Future research will likely explore:
C-H Functionalization: This strategy allows for the direct modification of carbon-hydrogen bonds on the quinoline (B57606) scaffold, avoiding the need for pre-functionalized starting materials. nih.gov Catalytic systems based on palladium, rhodium, and iridium have shown promise for the functionalization of quinolines and could be adapted for this specific derivative. nih.gov
Photoredox Catalysis: Using visible light to drive reactions, photoredox catalysis provides a mild and powerful method for generating reactive intermediates, enabling a wide range of functionalization reactions that are often difficult to achieve with traditional methods. mdpi.combohrium.com
Asymmetric Catalysis: For applications where chirality is important, the development of enantioselective catalytic methods to functionalize the dihydroquinoline ring will be crucial. This would allow for the synthesis of specific stereoisomers, which is particularly relevant in the development of bioactive molecules.
Integration of Machine Learning and Artificial Intelligence in Computational Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. chemcopilot.com These computational tools can significantly accelerate the discovery and development of new molecules based on the this compound core.
Emerging applications in this domain include:
Predictive Reaction Modeling: AI algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of unseen reactions with high accuracy. chemai.iodrugtargetreview.com This can help chemists design more effective synthetic routes and optimize reaction conditions, saving time and resources. chemcopilot.com
De Novo Molecular Design: Machine learning models can generate novel molecular structures with desired properties. By defining specific parameters (e.g., antioxidant potential, thermal stability, electronic properties), AI can propose new derivatives of this compound for synthesis and testing. youtube.com
Reactivity Prediction: Computational methods, including quantum mechanics and ML, can provide deep insights into the electronic structure and reactivity of molecules. nih.govacs.org These tools can be used to predict reactive sites ("hotspots") on the dihydroquinoline ring, guiding experimental efforts to uncover new reactivity patterns. arxiv.org
| AI/ML Application | Objective | Impact on Research |
| Reaction Prediction | Forecast product formation and yield | Accelerate synthesis design, reduce failed experiments |
| De Novo Design | Generate novel molecules with target properties | Guide development of new materials and functional compounds |
| Reactivity Analysis | Identify reactive sites and predict mechanisms | Uncover novel chemical transformations |
New Frontiers in Materials Science Applications
The antioxidant properties of the related TMQ in polymers suggest that this compound could also serve as a valuable building block in materials science. wikipedia.orgmdpi.com Research is expected to push beyond its role as a simple additive and explore its incorporation into functional materials.
Potential new frontiers include:
Advanced Polymer Stabilizers: Investigating the efficacy of this compound and its oligomers as next-generation antioxidants and thermal stabilizers for a wider range of polymers, potentially offering superior performance due to the altered substitution pattern.
Luminescent Materials: Quinoline derivatives are known to exhibit interesting photophysical properties. nih.gov Future work could focus on synthesizing derivatives of this compound that function as organic light-emitting diodes (OLEDs), fluorescent sensors, or molecular probes.
Functional Dyes and Coatings: The chromophoric quinoline core can be modified to create novel dyes. Research could target the development of functional coatings with enhanced UV resistance, anti-corrosion, or self-healing properties based on polymers incorporating this moiety.
Uncovering Undiscovered Reactivity Patterns
A fundamental aspect of future research will be to explore the intrinsic chemical reactivity of the this compound scaffold beyond its known antioxidant function. The specific arrangement of four methyl groups and the partially saturated heterocyclic ring presents a unique electronic and steric environment that may lead to novel chemical transformations.
Areas for exploration comprise:
Oxidative Chemistry: While known for inhibiting oxidation, studying the controlled oxidation of the dihydroquinoline ring itself could lead to the synthesis of valuable quinolinone or quinoline derivatives, which are important scaffolds in medicinal chemistry. nih.gov
Ring-Opening and Rearrangement Reactions: Investigating the stability of the dihydroquinoline ring under various conditions (e.g., acidic, basic, photochemical) could reveal novel rearrangement or ring-opening pathways, providing access to entirely new classes of nitrogen-containing compounds.
Coordination Chemistry: The nitrogen atom in the ring can act as a ligand for metal centers. Exploring the coordination chemistry of this compound could lead to the development of new catalysts or functional organometallic materials.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 2,2,4,8-Tetramethyl-1,2-dihydroquinoline, and how do substituent positions influence reaction efficiency?
- Methodological Answer : The synthesis typically involves condensation of substituted aromatic amines (e.g., 2,4-dimethylaniline) with ketones or aldehydes using Lewis acids like Bi(OTf)₃ as catalysts. Reaction conditions (room temperature, 6-day stirring) and solvent choice (chloroform or acetonitrile) significantly impact yield. Substituents at positions 2, 4, and 8 introduce steric hindrance, requiring longer reaction times or microwave-assisted heating for activation. Purification via flash chromatography (EtOAc/cyclohexane) and recrystallization (pentane/ethyl acetate) ensures high purity .
Q. Which analytical techniques are critical for confirming the structure of this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies substituent patterns and regiochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography resolves stereochemical details, including puckering parameters (e.g., Cremer-Pople analysis for non-planar rings) and hydrogen-bonding motifs (e.g., C–H⋯O and N–H⋯O interactions). These techniques collectively validate structural integrity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields when synthesizing this compound under varying catalytic conditions?
- Methodological Answer : Systematic optimization is required:
- Catalyst Screening : Compare Bi(OTf)₃ with other Lewis acids (e.g., FeCl₃, Zn(OTf)₂) to assess activity differences.
- Kinetic Monitoring : Use TLC or in-situ IR spectroscopy to track reaction progress and identify intermediates.
- Solvent Effects : Polar aprotic solvents (acetonitrile) may enhance electrophilicity, while non-polar solvents (chloroform) favor cyclization.
- Post-Reaction Analysis : Employ GC-MS or HPLC to quantify side products (e.g., overmethylation byproducts) and adjust stoichiometry .
Q. What strategies are effective for analyzing the steric and electronic effects of methyl groups in this compound?
- Methodological Answer :
- Steric Effects : X-ray crystallography reveals dihedral angles and steric clashes (e.g., methyl groups at positions 2 and 8 distort ring planarity). Computational tools (DFT) calculate steric maps and strain energy.
- Electronic Effects : UV-Vis spectroscopy measures conjugation changes, while Hammett constants quantify substituent electron-withdrawing/donating effects. Electrochemical methods (cyclic voltammetry) assess redox behavior influenced by methyl groups .
Q. How do intermolecular interactions influence the crystallographic packing of this compound derivatives?
- Methodological Answer : Hydrogen-bonding networks (e.g., R₂²(10) dimer motifs via C–H⋯O bonds) and π-π stacking interactions are critical. Single-crystal X-ray analysis identifies these motifs, while Hirshfeld surface analysis quantifies interaction contributions (e.g., H⋯H, C⋯O contacts). Thermal stability (TGA/DSC) correlates with packing efficiency .
Data Contradiction Analysis
Q. How should conflicting reports on the biological activity of this compound derivatives be addressed?
- Methodological Answer :
- Purity Validation : Ensure compounds are ≥99% pure (HPLC) to exclude impurity-driven artifacts.
- Assay Standardization : Use reference standards (e.g., USP-grade materials) in biological assays.
- Substituent Effects : Compare activity across derivatives with systematic substituent variations (e.g., replacing methyl with ethyl groups).
- Mechanistic Studies : Conduct target-binding assays (e.g., SPR, ITC) to confirm direct interactions versus off-target effects .
Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing this compound?
- Answer :
- Stoichiometric Precision : Use calibrated micropipettes for catalyst (Bi(OTf)₃, 5 mol%) and substrate ratios.
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation.
- Crystallization Control : Slow cooling (0.5°C/min) during recrystallization minimizes defects.
- Data Sharing : Report detailed crystallographic data (CCDC deposition) and spectral profiles (NMR chemical shifts) for cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
